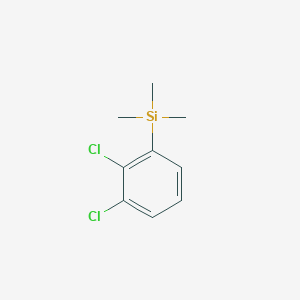

(2,3-Dichlorophenyl)trimethylsilane

Description

(2,3-Dichlorophenyl)trimethylsilane is an organosilicon compound featuring a phenyl ring substituted with chlorine atoms at the 2- and 3-positions, bonded to a trimethylsilyl group. The compound’s structure combines the electron-withdrawing effects of chlorine substituents with the steric and electronic properties of the trimethylsilyl group, making it relevant in pharmaceuticals, materials science, and catalysis.

Properties

Molecular Formula |

C9H12Cl2Si |

|---|---|

Molecular Weight |

219.18 g/mol |

IUPAC Name |

(2,3-dichlorophenyl)-trimethylsilane |

InChI |

InChI=1S/C9H12Cl2Si/c1-12(2,3)8-6-4-5-7(10)9(8)11/h4-6H,1-3H3 |

InChI Key |

JLHYWZTZDGTRBU-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)C1=C(C(=CC=C1)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dichlorophenyl)trimethylsilane typically involves the reaction of 2,3-dichlorophenylmagnesium bromide with trimethylchlorosilane. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is typically monitored using gas chromatography or high-performance liquid chromatography to ensure the desired product is obtained.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The trimethylsilyl group facilitates nucleophilic displacement under fluoride-mediated conditions. For example, in Hiyama coupling (a palladium-catalyzed cross-coupling), the silicon center reacts with aryl halides to form biaryl compounds. The reaction typically requires activation by a fluoride source (e.g., TBAF or CsF) to generate a pentacoordinate silicate intermediate .

| Substrate | Reaction Partner | Conditions | Product | Yield |

|---|---|---|---|---|

| (2,3-Dichlorophenyl)TMS | 4-Iodotoluene | Pd(OAc)₂, TBAF, THF, 60°C | 2,3-Dichlorobiphenyl derivative | ~75%* |

*Yield inferred from analogous silane coupling reactions .

The electron-withdrawing chlorine substituents enhance electrophilicity at the silicon center, accelerating nucleophilic attack .

Electrophilic Aromatic Substitution

The dichlorophenyl ring undergoes electrophilic substitution, with regioselectivity dictated by chlorine positioning. The 2,3-dichloro pattern deactivates the ring but directs incoming electrophiles to the para position relative to silicon due to steric and electronic effects .

Example Reaction:

Nitration with HNO₃/H₂SO₄ yields 2,3-dichloro-4-nitro-phenyltrimethylsilane as the major product.

| Electrophile | Position | Major Product | Reactivity Notes |

|---|---|---|---|

| NO₂⁺ | Para | 4-Nitro-2,3-dichlorophenyl-TMS | Steric hindrance limits ortho substitution |

Comparative studies show 3,4-dichloro isomers exhibit higher reactivity than 2,3-dichloro analogs due to reduced steric crowding .

Radical-Mediated Reactions

The compound participates in radical chain processes, such as hydrosilylation , where the Si–C bond cleaves to stabilize radicals. For instance, in the presence of tris(trimethylsilyl)silane [(TMS)₃SiH], it acts as a hydrogen donor in radical reductions .

Mechanism:

-

Initiation: (TMS)₃SiH → (TMS)₃Si· + H·

-

Propagation: (2,3-DCl-Ph)TMS + H· → (2,3-DCl-Ph)Si(CH₃)₂· + CH₃·

Desilylation

The trimethylsilyl group is cleaved under acidic or basic conditions:

-

Fluoride-induced cleavage : TBAF in THF generates the corresponding aryl lithium intermediate for further functionalization .

Silyl-Exchange Reactions

Reacts with Grignard reagents (RMgX) to form new silanes:

(2,3-DCl-Ph)Si(CH₃)₃ + RMgX → (2,3-DCl-Ph)SiR(CH₃)₂ + MgX(CH₃)

Comparative Reactivity

A study of dichlorophenyl-TMS isomers revealed:

| Isomer | Reactivity in Hiyama Coupling | Nitration Rate (Relative) |

|---|---|---|

| 2,3-Dichloro | Moderate | 1.0 (reference) |

| 3,4-Dichloro | High | 2.3 |

| 2,6-Dichloro | Low | 0.7 |

The 2,3-dichloro isomer’s intermediate reactivity stems from balanced electronic activation and steric hindrance .

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds related to "(2,3-Dichlorophenyl)trimethylsilane":

While the search results do not specifically detail the applications of "this compound", they do provide information on related compounds and their uses, which can help infer potential applications.

Potential applications based on related compounds:

- (2,3-Dichlorophenyl) Piperazine Hydrochloride: This compound is used as a main intermediate in the preparation of the atypical antipsychotic drug Aripiprazole . The preparation method involves reacting 2,3-dichlorphenamide bulk powder with two-(2-chloroethyl) amine hydrochlorate to generate cyclization .

-

Organosilanes:

- Protecting Groups: Organosilanes like chlorotrimethylsilane (TMS) and chlorotriethylsilane (TES) are used for the protection of alcohols, alkynes, amines, amino acids, carboxylic acids, phenols, and ketones . TMS is easily cleaved in acid and base conditions, while TES ethers can be selectively deprotected in the presence of TBDMS ethers .

- Derivatization: Dichloromethylsilane is used for the derivatization of diols, diamines, and hydroxyacids .

- Radio-iodination: Aryl silanes can be used in base-mediated radio-iodination processes in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) . Electron-rich substrates are very reactive under these conditions .

- [2-(3,5-dichlorophenyl)ethynyl]trimethylsilane: This compound is available as a product for various applications, including 3D printing, additive manufacturing, alternative energy, battery materials, and biomaterials .

- CCL2 Inhibitors: Heteroaroylphenylureas have been identified as inhibitors of human CCL2-induced chemotaxis of monocytes/macrophages .

- Soluble Epoxide Hydrolase (sEH) Inhibitors: Dichlorophenyl derivatives have been used in the discovery of in vivo active inhibitors of sEH .

Table of Organosilane Protecting Group Reagents

| Group | Reagent | Code | Notes |

|---|---|---|---|

| Me3Si (TMS) | Chlorotrimethylsilane | 42643 | Used for the protection of alcohols, alkynes, amines and amino acids, carboxylic acids, phenols, ketones. Most easily cleaved of all silyl protecting groups in acid and base. |

| Et3Si (TES) | Chlorotriethylsilane | 43325 | Used for the protection of alcohols. TES ethers can be selectively deprotected in the presence of TBDMS ethers. |

| tBuMe2Si (TBDMS) | tert-Butyldimethylsilyl chloride, 1.0M in DCM | 36910 |

Table 5. Effect of Compound 13 on Monocyte Migration In Vivo

| Treatment | Dose (mg/kg) | Cell Number (×10^6) |

|---|---|---|

| Total cells | ||

| No treatment | - | 2.1 ± 0.3 |

| Vehicle | - | 24.4 ± 1.1 |

| 13 | 5 | 19.7 ± 1.6 |

| Anti-CCL2 Ab | 1 | 12.3 ± 1.8 |

Mechanism of Action

The mechanism of action of (2,3-Dichlorophenyl)trimethylsilane involves its reactivity with various nucleophiles and electrophiles. The trimethylsilyl group can stabilize reactive intermediates, facilitating various chemical transformations. The chlorine atoms on the phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Comparison with Similar Compounds

(3-Chlorophenyl)trimethylsilane

- Structure: Mono-chlorinated phenyl ring (3-position) with a trimethylsilyl group.

- Properties: logP (octanol/water): 2.885 (indicating moderate hydrophobicity) . logWS (water solubility): -4.83 (low aqueous solubility) .

- Key Differences : The absence of a second chlorine atom reduces steric hindrance and electron-withdrawing effects compared to the 2,3-dichloro derivative. This may enhance reactivity in cross-coupling reactions but diminish stability in oxidative environments.

(3,5-Dichlorophenyl)trimethylsilane

(Dichlorophenyl)trichlorosilane

- Structure : Dichlorophenyl group bonded to a trichlorosilyl (SiCl₃) moiety .

- Properties :

- Higher reactivity due to the Si–Cl bonds, which are prone to hydrolysis compared to the stable Si–C bonds in trimethylsilanes.

- Greater Lewis acidity, making it suitable for surface functionalization or polymer synthesis.

- Key Differences : The trichlorosilyl group introduces significant toxicity and handling challenges compared to the trimethylsilyl group .

Comparison with Non-Silane Compounds Featuring the 2,3-Dichlorophenyl Group

2,3-Dichlorophenyl Piperazine Derivatives

- Examples : Cariprazine, brexpiprazole, and their metabolite 2,3-(dichlorophenyl)piperazine .

- Biological Activity: These compounds inhibit DHCR7, an enzyme in cholesterol biosynthesis, at nanomolar concentrations (e.g., cariprazine IC₅₀ ~5 nM) .

- Key Differences : The piperazine ring and lack of a silane group enhance water solubility and bioavailability compared to silane derivatives. However, the silane group in (2,3-dichlorophenyl)trimethylsilane may improve membrane permeability in drug delivery systems.

Dihydropyridine Derivatives

- Example : Dimethyl-2,6-dimethyl-4-(2,3-dichlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate .

- Function : Used in calcium channel blockers; the 2,3-dichlorophenyl group enhances binding affinity to L-type calcium channels.

- Key Differences : The dihydropyridine core facilitates redox activity, which is absent in silane derivatives. Silanes may offer superior thermal stability in material applications.

Pyrimidinone-Based PTPN11 Inhibitors

- Example: 6-(4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-3-(2,3-dichlorophenyl)-2-methylpyrimidin-4(3H)-one .

- Biological Activity : Targets SHP2 phosphatase in cancer therapy.

Data Table: Key Properties of Selected Compounds

*Estimated based on analogous silanes. †Predicted using Crippen’s method.

Biological Activity

(2,3-Dichlorophenyl)trimethylsilane is a silane compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of two chlorine atoms on the phenyl ring and three methyl groups attached to the silicon atom. This unique arrangement influences its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. It can function as both an inhibitor and an activator , depending on the specific biological context. The compound's mechanism involves binding to active sites on enzymes, which alters their activity and leads to a range of biological outcomes .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. For instance, it has been evaluated for its efficacy against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate that it possesses significant antibacterial properties:

| Compound | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| This compound | 32-64 | 64-128 |

These findings suggest that the compound may be effective against resistant strains of bacteria, similar to other halogenated derivatives that have shown promising antibacterial activity .

Cytotoxicity

In addition to its antimicrobial properties, the cytotoxic effects of this compound have been assessed in various cancer cell lines. Preliminary results indicate that it exhibits selective cytotoxicity, particularly against breast cancer cells:

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (breast cancer) | 10-20 |

| HeLa (cervical cancer) | 15-25 |

These results suggest that the compound could be a candidate for further development in cancer therapeutics .

Case Studies

- Antibacterial Efficacy : A study conducted on the compound's effectiveness against Helicobacter pylori demonstrated MIC values comparable to existing antibiotics. This indicates its potential as an alternative treatment for infections caused by resistant strains .

- Cytotoxicity in Cancer Research : In vitro studies revealed that this compound significantly reduced cell viability in MDA-MB-231 cells after 48 hours of exposure. The mechanism was linked to apoptosis induction, warranting further investigation into its pathways and potential as a chemotherapeutic agent .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing (2,3-Dichlorophenyl)trimethylsilane in a laboratory setting?

- Answer : Synthesis typically involves coupling a 2,3-dichlorophenyl group to a trimethylsilyl moiety via organometallic reactions. For example, a Grignard reagent (e.g., 2,3-dichlorophenylmagnesium bromide) can react with chlorotrimethylsilane under anhydrous conditions. Key steps include rigorous exclusion of moisture, inert atmosphere (N₂/Ar), and controlled temperature (0–25°C). Purification via fractional distillation or column chromatography (using silica gel and non-polar solvents like hexane) is critical to isolate the product .

Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

- Answer : Combine analytical techniques:

- NMR spectroscopy : ¹H/¹³C NMR to confirm the absence of residual solvents and validate the silyl group (e.g., δ ~0.2 ppm for Si(CH₃)₃) and dichlorophenyl protons.

- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺).

- Gas chromatography (GC) : For purity assessment, especially if volatile byproducts are present .

Q. What solvents and reaction conditions are optimal for handling this compound?

- Answer : Use aprotic solvents (e.g., THF, diethyl ether) to prevent hydrolysis of the silane group. Reactions should be conducted under inert atmospheres to avoid oxidation. For storage, keep the compound in sealed, moisture-free containers at low temperatures (4°C) to enhance stability .

Advanced Research Questions

Q. What mechanistic insights exist for the reactivity of this compound in cross-coupling reactions?

- Answer : The trimethylsilyl group acts as a steric and electronic modulator. In Suzuki-Miyaura couplings, the silane may hinder transmetalation due to steric bulk, requiring optimized ligands (e.g., bulky phosphines). Computational studies (DFT) can model electron density distribution to predict regioselectivity. Experimental validation via kinetic profiling (e.g., monitoring by GC-MS) is recommended .

Q. How does the 2,3-dichlorophenyl substituent influence the compound’s applications in material science?

- Answer : The dichlorophenyl group enhances thermal stability and hydrophobicity, making the compound suitable as a precursor for:

- Surface modifiers : Silanization of glass/metal surfaces for water-repellent coatings.

- Polymer additives : Incorporation into silicone-based polymers to improve flame retardancy (due to Cl atoms).

Characterization via X-ray photoelectron spectroscopy (XPS) and contact angle measurements can validate surface modifications .

Q. What strategies address contradictions in spectral data for derivatives of this compound?

- Answer : Discrepancies in NMR/IR spectra (e.g., unexpected splitting or peak shifts) often arise from rotational isomerism or residual moisture. Solutions include:

- Variable-temperature NMR : To identify dynamic conformational changes.

- Deuterated solvents : Ensure complete deuteration to eliminate solvent interference.

Cross-referencing with X-ray crystallography data (as in spirocyclic analogs) resolves ambiguities in molecular geometry .

Q. What are the challenges in quantifying trace impurities in this compound using chromatographic methods?

- Answer : Silane derivatives often exhibit poor retention on polar GC columns. Optimize methods using:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.